molecular formula C13H18N2O2 B4691102 N-cyclobutyl-N'-(4-ethoxyphenyl)urea

N-cyclobutyl-N'-(4-ethoxyphenyl)urea

Cat. No. B4691102
M. Wt: 234.29 g/mol
InChI Key: AIKTTZCHDRZGAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclobutyl-N'-(4-ethoxyphenyl)urea, also known as CB-1 antagonist, is a chemical compound that is widely used in scientific research. It is a selective antagonist of the cannabinoid receptor type 1 (CB-1) and has been found to have potential therapeutic applications in various diseases.

Mechanism of Action

N-cyclobutyl-N'-(4-ethoxyphenyl)urea acts as a selective antagonist of the this compound receptor. It binds to the receptor and blocks the action of endocannabinoids and exogenous cannabinoids. This leads to a decrease in the activity of the this compound receptor and a reduction in the effects of cannabinoids on the body. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the modulation of neurotransmitter release and the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce food intake and body weight in obese animals. It has also been found to improve glucose tolerance and insulin sensitivity in diabetic animals. In addition, it has been shown to reduce drug-seeking behavior in animals addicted to drugs such as cocaine and heroin.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclobutyl-N'-(4-ethoxyphenyl)urea is its selectivity for the this compound receptor. This allows researchers to study the effects of cannabinoids on the body without interference from other receptors. Another advantage is its high yield and purity, which makes it suitable for use in large-scale experiments. However, one limitation of this compound is its high cost, which may restrict its use in some research projects.

Future Directions

There are several future directions for the research of N-cyclobutyl-N'-(4-ethoxyphenyl)urea. One direction is the development of new drugs based on its structure and mechanism of action. Another direction is the investigation of its potential therapeutic applications in other diseases such as epilepsy, schizophrenia, and pain. Furthermore, the role of the this compound receptor in the regulation of appetite and energy metabolism is still not fully understood, and further research is needed to elucidate its mechanisms.

Scientific Research Applications

N-cyclobutyl-N'-(4-ethoxyphenyl)urea is widely used in scientific research to study the this compound receptor and its role in various diseases. It has been found to have potential therapeutic applications in obesity, diabetes, and drug addiction. It has also been used to study the effects of cannabinoids on the central nervous system and to develop new drugs for the treatment of various neurological disorders.

properties

IUPAC Name

1-cyclobutyl-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-12-8-6-11(7-9-12)15-13(16)14-10-4-3-5-10/h6-10H,2-5H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKTTZCHDRZGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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